Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a trichlorobenzene ring connected through a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of the trichlorobenzene moiety. One common method is the reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonic acid. This intermediate is then reacted with 2,4,5-trichlorobenzene in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonate group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted naphthalene compounds.
Scientific Research Applications
Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trichlorobenzene moiety may contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonic acid: Similar in structure but lacks the trichlorobenzene moiety.
2,4,5-Trichlorobenzenesulfonic acid: Contains the trichlorobenzene moiety but lacks the naphthalene ring.
Naphthalen-2-yl 2,4,5-trichlorobenzene-1-sulfonate: A positional isomer with the sulfonate group attached to a different position on the naphthalene ring.
Uniqueness
Naphthalen-1-yl 2,4,5-trichlorobenzene-1-sulfonate is unique due to the combination of the naphthalene and trichlorobenzene rings connected through a sulfonate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
naphthalen-1-yl 2,4,5-trichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3O3S/c17-12-8-14(19)16(9-13(12)18)23(20,21)22-15-7-3-5-10-4-1-2-6-11(10)15/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGZAGQJBZPLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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